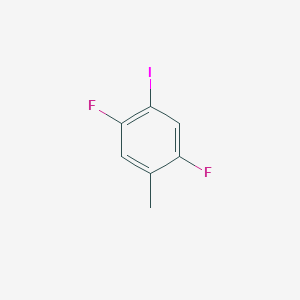

1,4-Difluoro-2-iodo-5-methylbenzene

Vue d'ensemble

Description

1,4-Difluoro-2-iodo-5-methylbenzene is a chemical compound with the molecular formula C7H5F2I. It has a molecular weight of 254.02 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1,4-Difluoro-2-iodo-5-methylbenzene is 1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 .Physical And Chemical Properties Analysis

1,4-Difluoro-2-iodo-5-methylbenzene is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Structure Analysis

1,4-Difluoro-2-iodo-5-methylbenzene is used in the synthesis of complex organic compounds. For instance, Sasaki, Tanabe, and Yoshifuji (1999) demonstrated its use in synthesizing sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives. These compounds were further analyzed using 19F NMR spectroscopy and X-ray crystallography, highlighting their crowded molecular structures and unusual bond angles around phosphorus atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Charge-Transfer Complexes

Brown, Foster, and Fyfe (1967) studied the formation of electron-donor–acceptor complexes using derivatives of 1,4-difluoro-2-iodo-5-methylbenzene. They calculated the equilibrium constants for these complexes, which showed stability variations depending on the methylation of the electron-donor molecule (Brown, Foster, & Fyfe, 1967).

Electrochemical Studies

The compound has been a subject of electrochemical studies. For instance, Horio et al. (1996) explored the formation mechanism of 1,4-difluorobenzene during the electrolysis of various halobenzenes. They investigated the competing reactions during the process, including cathodic dehalogeno-defluorination and hydrogen evolution (Horio et al., 1996).

Matrix Isolation Studies

Wenk, Balster, Sander, Hrovat, and Borden (2001) conducted matrix isolation studies of perfluorinated p-benzyne derivatives, generating them from 1,4-diiodotetrafluorobenzene. They characterized these compounds using IR spectroscopy and explored their photochemical behaviors (Wenk et al., 2001).

Biodegradation Studies

Moreira, Amorim, Carvalho, and Castro (2009) focused on the biodegradation of difluorobenzenes, including derivatives of 1,4-difluoro-2-iodo-5-methylbenzene. They examined the degradation capabilities of specific bacterial strains, providing insights into the environmental impact and breakdown of these compounds (Moreira et al., 2009).

Mécanisme D'action

Target of Action

It’s known that halogenated benzene derivatives often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

The mode of action of 1,4-Difluoro-2-iodo-5-methylbenzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Biochemical Pathways

It’s known that halogenated benzene derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound’s molecular weight (25402 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

It’s known that halogenated benzene derivatives can cause various changes at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Difluoro-2-iodo-5-methylbenzene. For instance, the compound’s stability and reactivity can be affected by temperature and pH . .

Propriétés

IUPAC Name |

1,4-difluoro-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALQZYOPFOPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

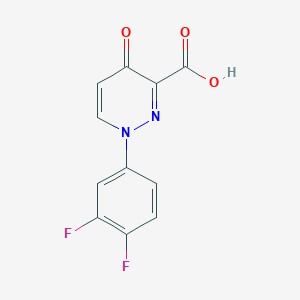

![1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B1423681.png)

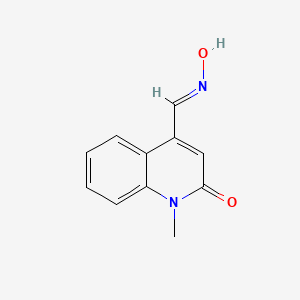

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)

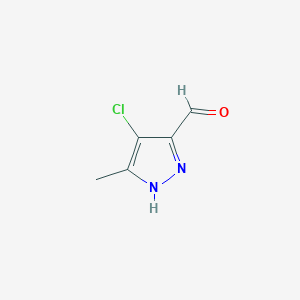

![N-[2-(3-bromophenoxy)ethyl]acetamide](/img/structure/B1423691.png)

![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)